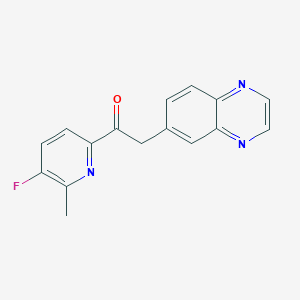
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
Übersicht
Beschreibung
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone, also known as FMPEQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone acts as a photosensitive ligand that can be activated using light. When activated, 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone binds to glutamate receptors and induces a conformational change that leads to the opening of ion channels. This allows the influx of ions such as calcium and sodium into the cell, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone are dependent on the type of glutamate receptor it activates. Activation of AMPA receptors by 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone leads to the depolarization of neurons and the induction of synaptic plasticity. Activation of NMDA receptors by 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone leads to the influx of calcium ions, which can lead to the activation of various signaling pathways involved in synaptic plasticity and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone in lab experiments is its high spatial and temporal precision. This allows researchers to selectively activate glutamate receptors in specific regions of the brain with high temporal resolution. However, one of the limitations of using 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone is its photosensitivity, which can lead to unwanted activation of glutamate receptors in the absence of light.
Zukünftige Richtungen
There are several future directions for the use of 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone in scientific research. One direction is the development of new photosensitive ligands with improved properties, such as increased photosensitivity and selectivity. Another direction is the use of 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone in the study of neurological disorders, such as Alzheimer's disease and epilepsy, where glutamate receptors play a critical role. Additionally, 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone can be used in the development of new drugs that target glutamate receptors for the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its use as a photosensitive ligand has allowed researchers to study the function of glutamate receptors with high spatial and temporal precision. While there are limitations to its use, such as its photosensitivity, 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone holds promise for the development of new drugs and the study of neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone has been used in various scientific research applications. One of the most notable applications is in the field of neuroscience, where it has been used as a tool to study the function of glutamate receptors. 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone acts as a photosensitive ligand that can be used to activate glutamate receptors with high spatial and temporal precision. This has allowed researchers to study the role of glutamate receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-(5-fluoro-6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c1-10-12(17)3-5-14(20-10)16(21)9-11-2-4-13-15(8-11)19-7-6-18-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFNUEHQRUSBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)CC2=CC3=NC=CN=C3C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677584 | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone | |
CAS RN |
1132610-44-6 | |
| Record name | 1-(5-Fluoro-6-methyl-2-pyridinyl)-2-(6-quinoxalinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




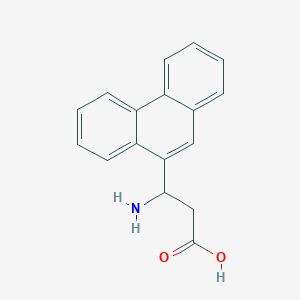
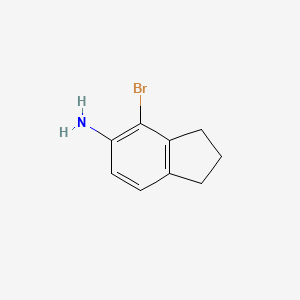
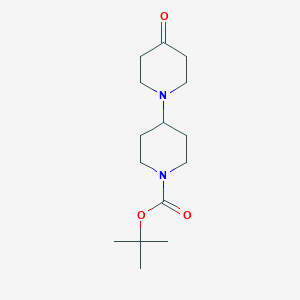

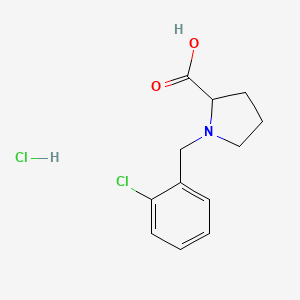

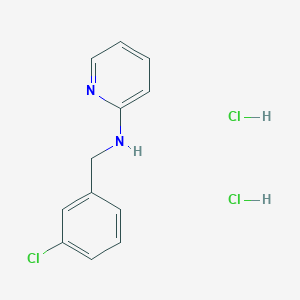

![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)

![Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate](/img/structure/B1504348.png)
![1H-pyrrolo[2,3-b]pyridin-3-yl acetate](/img/structure/B1504356.png)
